BE“GHE Foundational & Exploratory

Check Availability & Pricing

Physicochemical properties of 5-Chloro-6-
methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

5-Chloro-6-methoxypyridin-3-
Compound Name:
amine

Cat. No.: B599975

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-6-
methoxypyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-6-methoxypyridin-3-amine is a substituted aminopyridine derivative of significant
interest in medicinal chemistry and drug discovery. As a chemical intermediate, its
physicochemical properties are critical determinants of its reactivity, bioavailability, and
suitability for further synthetic modifications. This document provides a comprehensive
overview of the known physicochemical characteristics of this compound, intended to support
research and development activities. All presented data is based on predicted or computed
values from publicly available chemical databases.

Chemical Identity

The fundamental identification parameters for 5-Chloro-6-methoxypyridin-3-amine are
summarized below.
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Identifier Value Source
5-chloro-6-methoxypyridin-3-

IUPAC Name _ [1]
amine

CAS Number 158387-20-3 [1][2][3]

Molecular Formula CeH7CIN20 [1]

SMILES COC1=C(C=C(C=N1)N)ClI [1][4]
INChl=1S/C6H7CIN20/c1-10-

InChl 6-5(7)2-4(8)3-9-6/h2- [1][4]
3H,8H2,1H3
XSUGEKNUDFVPPO-

InChliKey [1][4]

UHFFFAOYSA-N

Physicochemical Properties

The key physicochemical properties of 5-Chloro-6-methoxypyridin-3-amine are crucial for

predicting its behavior in various chemical and biological systems. The following tables

summarize the available quantitative data.

Physical and Chemical Constants

These properties define the compound's physical state, stability, and fundamental chemical

characteristics.
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Property Value Source
Molecular Weight 158.58 g/mol [1]
Monoisotopic Mass 158.0246905 Da [1]
Boiling Point 284.0 £ 35.0 °C (Predicted) [2]
Density 1.311 + 0.06 g/cm3 (Predicted) [2]
pKa 2.12 £ 0.10 (Predicted) [2]

Keep in dark place, Inert
Storage Temperature atmosphere, Room [2]

temperature

Computational Descriptors

These descriptors are calculated to predict the molecule's behavior in biological systems,
particularly concerning membrane permeability and solubility.

Property Value Source
XLogP3-AA (logP) 1.1 [1]
Polar Surface Area 48.1 Az [1]
Heavy Atom Count 10 [1]

Experimental Protocols

While specific experimental protocols for the determination of the physicochemical properties of
5-Chloro-6-methoxypyridin-3-amine are not detailed in the available literature, standard
methodologies for characterizing similar aminopyridine compounds are well-established. The
following represents typical experimental approaches that would be employed.

General Workflow for Physicochemical Characterization

The logical flow for characterizing a novel or intermediate compound like 5-Chloro-6-
methoxypyridin-3-amine involves synthesis followed by a series of analytical tests to confirm
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its structure, purity, and key properties.

Synthesis & Purification

Synthesis of
5-Chloro-6-methoxy
pyridin-3-amine
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(e.g., Recrystallization,
Column Chromatography)
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Structural Confirmation
(NMR, MS)
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(HPLC, Elemental Analysis)
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Data Inte vrpretation

Final Data Summary
& Technical Report

Click to download full resolution via product page

Caption: General experimental workflow for compound characterization.
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Determination of pKa

The pKa, or acid dissociation constant, is critical for understanding the ionization state of a
molecule at a given pH, which influences its solubility, permeability, and target binding.

o Methodology: Potentiometric Titration

o Sample Preparation: A precise amount of 5-Chloro-6-methoxypyridin-3-amine is
dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol
or DMSO to ensure solubility.

o Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCI),
while the pH is continuously monitored using a calibrated pH electrode.

o Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is
determined from the inflection point of the curve, which corresponds to the pH at which the
compound is 50% ionized. Specialized software is often used to calculate the precise pKa
value from the titration data.

Determination of logP (Octanol-Water Partition
Coefficient)

LogP is a measure of a compound's lipophilicity and is a key indicator of its potential for

membrane permeability and oral absorption.
o Methodology: Shake-Flask Method (OECD 107)
o System Preparation: n-Octanol and water are pre-saturated with each other.

o Partitioning: A known concentration of the compound is dissolved in one of the phases
(typically the one in which it is more soluble). The two immiscible phases are then
combined in a flask and shaken vigorously to allow the compound to partition between

them until equilibrium is reached.

o Phase Separation & Analysis: The mixture is centrifuged to ensure complete separation of

the octanol and water layers.
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o Quantification: The concentration of the compound in each phase is determined using a
suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid
Chromatography (HPLC).

o Calculation: LogP is calculated as the base-10 logarithm of the ratio of the compound's
concentration in the octanol phase to its concentration in the aqueous phase.

Structure-Property Relationships

The physicochemical properties of 5-Chloro-6-methoxypyridin-3-amine are a direct
consequence of its distinct structural features. The interplay between the pyridine core and its
substituents dictates its overall chemical personality.
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Caption: Relationship between structure and key physicochemical properties.
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» Pyridine Ring: Forms the core aromatic scaffold, contributing to the overall polar surface area
and providing a basic nitrogen atom within the ring system.

e Amino Group (-NHz): As the primary amine, this group is the main determinant of the
compound's basicity (pKa). It also acts as a strong hydrogen bond donor, influencing
solubility in polar solvents.

e Chloro Group (-CI): This electron-withdrawing group modulates the basicity of the pyridine
ring and the amino group. Its presence significantly increases the lipophilicity (logP) of the
molecule.

o Methoxy Group (-OCHs): The ether oxygen can act as a hydrogen bond acceptor. This group
also influences the electronic properties and lipophilicity of the molecule.

Conclusion

This guide provides a foundational understanding of the physicochemical properties of 5-
Chloro-6-methoxypyridin-3-amine based on available computational data. These
parameters, including its predicted pKa, logP, and molecular weight, are essential for planning
synthetic routes, designing new analogues, and predicting the compound's behavior in
biological assays. The outlined experimental protocols offer a standard framework for the
empirical validation of these properties, a critical step in any drug discovery and development
pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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